Isatin 3-hydrazone
Overview
Description
Isatin 3-hydrazone is a derivative of isatin, a versatile compound known for its wide range of biological activitiesThis compound is formed by the reaction of isatin with hydrazine, resulting in a compound with significant potential in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
Isatin 3-hydrazone has been found to interact with multiple biological targets. The primary targets of this compound are Cyclin-Dependent Kinases (CDK2) and Receptor Tyrosine Kinases (RTKs) . These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.
Biochemical Pathways
The inhibition of CDK2 and RTKs by this compound affects key biochemical pathways. CDK2 is involved in cell cycle regulation, while RTKs like EGFR, VEGFR-2, and FLT-3 are involved in signal transduction pathways that regulate cell growth, differentiation, and survival . By inhibiting these kinases, this compound can disrupt these pathways and exert its biological effects.
Result of Action
This compound exhibits potent cytotoxicity, showing inhibitory activity against human breast adenocarcinoma (MCF7) and human ovary adenocarcinoma (A2780) cell lines . This cytotoxicity is likely a result of the compound’s inhibitory action on CDK2 and RTKs, which disrupts cell cycle regulation and signal transduction pathways, leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, an increase in the lipophilicity of the cationic center leads to an increase in activity against Gram‐positive bacteria Staphylococcus aureus and Bacillus cereus . .
Biochemical Analysis
Biochemical Properties
Isatin 3-hydrazone plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidases. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines and are involved in the regulation of neurotransmitter levels. This compound has been shown to inhibit both monoamine oxidase A and monoamine oxidase B, with a stronger inhibitory effect on monoamine oxidase A . The interaction between this compound and monoamine oxidases involves the formation of stable hydrogen bonds, which contribute to its inhibitory activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of receptor tyrosine kinases, which are involved in cell signaling and growth . Additionally, this compound has been shown to modulate the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell proliferation and survival . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of monoamine oxidases, forming stable hydrogen bonds that inhibit the enzyme’s activity . This inhibition leads to an increase in the levels of neurotransmitters, which can have various physiological effects. Additionally, this compound has been shown to inhibit receptor tyrosine kinases, affecting downstream signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that this compound maintains its inhibitory activity over extended periods, while in vivo studies have indicated potential long-term effects on neurotransmitter levels and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as the inhibition of monoamine oxidases and modulation of cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can influence metabolic flux and the levels of key metabolites in cells. Additionally, this compound has been shown to affect the activity of enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of this compound in specific tissues, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isatin 3-hydrazone typically involves the condensation of isatin with hydrazine hydrate. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
Isatin+Hydrazine Hydrate→Isatin 3-Hydrazone
The reaction is often conducted at temperatures ranging from 60°C to 80°C for several hours until the product precipitates out of the solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Isatin 3-hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products:
Oxindole Derivatives: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Hydrazones: Formed through nucleophilic substitution.
Scientific Research Applications
Isatin 3-hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Shows potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties
Comparison with Similar Compounds
Isatin: The parent compound, known for its wide range of biological activities.
Isatin 3-thiosemicarbazone: Another derivative with significant anticancer properties.
Isatin 3-oxime: Known for its antimicrobial and enzyme inhibitory activities
Uniqueness: Isatin 3-hydrazone is unique due to its specific hydrazone moiety, which imparts distinct biological activities, particularly its potent anticancer and enzyme inhibitory properties.
Properties
IUPAC Name |
3-diazenyl-1H-indol-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9-10,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSQYVPIKHBAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178327 | |
Record name | Indole-2,3-dione, 3-hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-44-8 | |
Record name | Indole-2,3-dione, 3-hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2365-44-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529371 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-2,3-dione, 3-hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISATIN 3-HYDRAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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